REACTION_CXSMILES
|
[ClH:1].[ClH:2].[C:3]1([C:10]2[CH:16]=[CH:15][C:13](N)=[CH:12][CH:11]=2)[CH:9]=[CH:8][C:6](N)=[CH:5][CH:4]=1.[N+:17]([O-])([O-])=O.[K+].S(=O)(=O)(O)O>>[Cl:1][C:8]1[CH:6]=[CH:5][C:4]2[NH:17][C:16]3[C:10]([C:3]=2[CH:9]=1)=[CH:11][C:12]([Cl:2])=[CH:13][CH:15]=3 |f:0.1.2,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.Cl.C1(=CC=C(N)C=C1)C1=CC=C(N)C=C1
|
Name
|
potassium nitrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC=2NC3=CC=C(C=C3C2C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |